molecular formula C14H14FNO B11812579 2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine

2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine

Cat. No.: B11812579
M. Wt: 231.26 g/mol
InChI Key: YGWGPKOYPBMQGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a furan derivative with a fluorinated phenyl group. The reaction conditions often involve the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-Fluoro-2-methylphenyl)furan-2-yl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a fluorinated phenyl group, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

2-[5-(4-fluoro-2-methylphenyl)furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C14H14FNO/c1-8-6-9(15)2-3-10(8)13-4-5-14(17-13)11-7-12(11)16/h2-6,11-12H,7,16H2,1H3

InChI Key

YGWGPKOYPBMQGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(O2)C3CC3N

Origin of Product

United States

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